Syntelin is a small molecule inhibitor that selectively targets the mitotic kinesin CENP-E (Centromere-associated protein E) [, , , ]. It is classified as a first-in-class chemical inhibitor due to its unique mechanism of action []. In scientific research, Syntelin serves as a valuable tool for investigating CENP-E's role in chromosome congression, spindle checkpoint satisfaction, and central spindle assembly [, , ].
Syntelin is a chemical compound identified as a selective inhibitor of the centromere-associated protein E (CENP-E), which plays a crucial role in mitotic spindle function during cell division. This compound has garnered interest in the field of cancer research due to its potential to disrupt the proliferation of cancer cells by targeting the mechanisms of mitosis.
Syntelin is classified under the chemical identifier CAS#438481-33-5. It has been studied for its ability to inhibit CENP-E motility in a dose-dependent manner, with an inhibitory concentration (IC50) value of approximately 160 nanomolar, indicating its potency as a therapeutic agent in cancer treatment .
Syntelin belongs to the class of small molecule inhibitors and is specifically categorized as a CENP-E inhibitor. This classification is significant as it highlights its targeted action within cellular processes, particularly those related to cell division and cancer progression.
The synthesis of Syntelin involves several chemical reactions that are designed to yield a compound capable of selectively inhibiting CENP-E. The synthesis typically begins with readily available starting materials that undergo various transformations, including functional group modifications and coupling reactions.
While specific synthetic routes for Syntelin are proprietary and not extensively detailed in public literature, general methods for synthesizing small molecule inhibitors often include:
The molecular structure of Syntelin can be represented by its chemical formula and 2D structural diagrams, which illustrate the arrangement of atoms and functional groups within the molecule. The precise structural representation is essential for understanding how it interacts with biological targets.
Molecular weight, elemental composition, and specific structural features (such as stereochemistry) are critical data points that define Syntelin's identity. For instance, detailed spectroscopic data (NMR, MS) would typically be employed to confirm its structure during synthesis.
Syntelin's synthesis may involve various chemical reactions typical in organic chemistry, including:
The reaction conditions (temperature, pressure, solvent choice) are optimized to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to monitor reaction progress and assess product purity.
Syntelin’s mechanism of action primarily involves binding to CENP-E, thereby inhibiting its motility and function during mitosis. By disrupting this process, Syntelin effectively impedes cancer cell proliferation.
Research indicates that by inhibiting CENP-E, Syntelin can lead to mitotic arrest in cancer cells, ultimately triggering apoptosis (programmed cell death). This mechanism underscores its potential utility in cancer therapeutics .
Syntelin exhibits specific physical properties such as solubility, melting point, and stability under various conditions. These properties are critical for determining the compound's suitability for pharmaceutical formulations.
Chemical properties include reactivity with other compounds, stability in different pH environments, and behavior under thermal stress. Such characteristics inform researchers about how Syntelin might behave in biological systems or during storage.
Comprehensive studies on Syntelin's stability and reactivity contribute valuable insights into its potential applications and safety profile in clinical settings.
Syntelin is primarily investigated for its scientific uses in oncology research. Its ability to selectively inhibit CENP-E positions it as a candidate for developing novel cancer therapies aimed at improving treatment outcomes by targeting specific cellular mechanisms involved in tumor growth and metastasis. Further research may expand its application beyond oncology into other fields where cell division plays a critical role .
Mitotic kinesins are motor proteins essential for spindle assembly, chromosome segregation, and cytokinesis during cell division. Their dysregulation in cancer has made them attractive therapeutic targets. Early efforts focused on Eg5 (kinesin-5), with inhibitors like monastrol and ispinesib demonstrating antimitotic activity by inducing monopolar spindles [1] [10]. While these agents advanced to clinical trials, efficacy was limited by toxicity and compensatory mechanisms. This prompted exploration of other kinesins, including kinesin-like protein KIFC1 (HSET) and centromere-associated protein E (CENP-E, kinesin-7) [1] [9]. CENP-E inhibitors represented a paradigm shift, as they targeted chromosome alignment without disrupting microtubule dynamics, potentially reducing neurotoxicity associated with tubulin-targeting agents like taxanes [3] [5].
Table 1: Evolution of Key Mitotic Kinesin Inhibitors
Kinesin Target | Inhibitor Examples | Mechanism of Action | Clinical Status |
---|---|---|---|
Eg5 (Kinesin-5) | Monastrol, Ispinesib | Blocks bipolar spindle formation | Phase II (limited efficacy) |
KIFC1 (HSET) | SR31527 | Prevents centrosome clustering in cancer cells | Preclinical |
CENP-E (Kinesin-7) | Syntelin, GSK923295 | Induces polar chromosomes via syntelic attachments | Syntelin: Preclinical; GSK923295: Phase I (terminated) |
CENP-E is a plus-end-directed kinesin motor localized to the kinetochore's outer plate and fibrous corona. Its primary functions include:
CENP-E is overexpressed in diverse cancers, including triple-negative breast cancer (TNBC), melanoma, and esophageal carcinoma [9]. Its upregulation correlates with genomic instability and tumor aggressiveness. Mechanistically, CENP-E inhibition (e.g., by Syntelin) causes persistent syntelic attachments—where sister kinetochores bind microtubules from the same pole. This results in chromosomes misaligned near poles during anaphase, driving lethal chromosomal instability (CIN) [5] [8]. Unlike normal cells, cancer cells with inherent CIN are less tolerant of additional instability, providing a therapeutic window [3] [8].
TNBC, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification, represents 15–20% of breast cancers. It exhibits aggressive biology, including high grade, proliferation rates, and metastatic potential [6] [7]. Key challenges include:
Table 2: TNBC Subtypes and Associated Therapeutic Vulnerabilities
TNBC Subtype | Molecular Features | Potential Targeted Approaches |
---|---|---|
Basal-like 1 (BL1) | Cell cycle/DNA damage genes | Platinum salts, PARP inhibitors |
Basal-like 2 (BL2) | Growth factor signaling | EGFR inhibitors |
Mesenchymal (M) | Epithelial-mesenchymal transition | PI3K/Src inhibitors |
Luminal Androgen Receptor (LAR) | Androgen receptor signaling | AR antagonists |
CENP-E Overexpression | Chromosomal instability | Syntelin + Microtubule Agents |
Resistance to microtubule poisons often arises from spindle pole "focusing", where cancer cells cluster multipolar spindles into functional bipolar arrays, thereby minimizing CIN and sustaining viability [3] [8]. This adaptive mechanism highlights the need for agents that exacerbate CIN, such as CENP-E inhibitors.
The rationale for Syntelin in TNBC rests on three pillars:
Table 3: Preclinical Efficacy of Syntelin in TNBC Models
Study Model | Treatment | Key Outcome | Mechanistic Insight |
---|---|---|---|
MDA-MB-231 Cells | Syntelin (1 µM, 15h) | 56% reduction in proliferation (vs control, p<0.001) | Arrest in prometaphase; 33% cells with misaligned chromosomes |
MDA-MB-231 Xenografts | Syntelin + Paclitaxel | 80% reduction in liver metastasis (vs control, p<0.001) | Increased apoptosis (Apopxin+); minimal necrosis |
CAL51 TNBC Cells | Syntelin + Eribulin | Synergistic cell death (CI<0.5) | Anaphase chromosomes lagging at spindle poles |
Syntelin’s specificity for CENP-E (IC₅₀ = 160 nM) and its distinct binding site compared to earlier inhibitors like GSK923295 minimize off-target effects [5] [9]. Its ability to override spindle focusing provides a compelling strategy to overcome resistance to conventional microtubule poisons in TNBC [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: